molecular formula C16H17F2N3O B4852400 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4852400
M. Wt: 305.32 g/mol
InChI Key: QWMZPPQWXWLAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine, also known as BFPF, is a chemical compound that belongs to the pyrazolopyridine family. It has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting the activity of CK2. This inhibition has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has been shown to have an effect on various cellular processes, including cell growth, proliferation, and apoptosis. It has also been shown to reduce inflammation in animal models. However, further research is needed to fully understand the biochemical and physiological effects of 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Advantages and Limitations for Lab Experiments

One advantage of 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is its potential as a CK2 inhibitor in drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling in lab experiments.

Future Directions

Future research on 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine should focus on its potential as a CK2 inhibitor in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, research should explore ways to improve the solubility and reduce the toxicity of 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine. Finally, further studies on the biochemical and physiological effects of 1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine are needed to fully understand its potential applications in scientific research.

Scientific Research Applications

1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has shown promising results in scientific research applications, particularly in drug discovery and development. It has been identified as a potential inhibitor of protein kinase CK2, an enzyme that plays a role in various cellular processes, including cell growth and proliferation. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

1-butyl-4-(difluoromethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-3-4-7-21-16-14(10(2)20-21)11(15(17)18)9-12(19-16)13-6-5-8-22-13/h5-6,8-9,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMZPPQWXWLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
1-butyl-4-(difluoromethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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